

A Toxicological Deep Dive: Technical Guide to Chloromethylnaphthalene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chloromethyl naphthalene*

Cat. No.: *B13835134*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Known and Unknown

Chloromethylnaphthalene (CMN) represents a class of substituted naphthalenes used primarily as a chemical intermediate in various synthetic processes, including the production of pharmaceuticals and corrosion inhibitors.^[1] Unlike its parent compound, naphthalene, which has a well-documented toxicological profile, the data landscape for chloromethylnaphthalene—particularly concerning its isomers, 1-chloromethylnaphthalene (1-CMN) and 2-chloromethylnaphthalene (2-CMN)—is notably sparse. This guide is structured to provide a comprehensive overview of the existing toxicological data, contextualize it with information from related compounds, and clearly delineate the critical data gaps. As Senior Application Scientists, our goal is not only to present what is known but to provide a logical framework for future toxicological assessment. The narrative will focus on the causality behind toxic effects and the experimental designs required to validate them.

Physicochemical Identity and Exposure

Understanding a compound's physical and chemical properties is fundamental to toxicology, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.

Key Properties

Chloromethylnaphthalene is a solid at room temperature with a pungent odor.[2][3] Its lipophilic nature, a trait shared with other chlorinated aromatic hydrocarbons, suggests a potential for bioaccumulation and penetration of biological membranes.[4]

Property	1-Chloromethylnaphthalene	2-Chloromethylnaphthalene
CAS Number	86-52-2[5][6]	2506-41-4[7][8]
Molecular Formula	C ₁₁ H ₉ Cl[2][6]	C ₁₁ H ₉ Cl[7]
Molecular Weight	176.64 g/mol [2][6]	176.64 g/mol [7]
Appearance	White to pale yellow solid[3][9]	White solid[8]
Melting Point	31-33 °C[3][5]	Not specified
Boiling Point	167-169 °C @ 25 mmHg[6]	Not specified
Density	1.18 g/mL at 25 °C[5][6]	Not specified
Solubility	Insoluble in water; soluble in toluene, ether, benzene.[1]	Insoluble in water.[8]

Industrial Applications and Routes of Exposure

Chloromethylnaphthalene is not a consumer-facing product. Its use is restricted to industrial settings as a chemical intermediate.[2] In the European Economic Area, it is registered under REACH for intermediate use only.[2] Primary routes of occupational exposure are inhalation of vapors or dusts and dermal contact during handling.[4][10] Accidental ingestion is also a potential route of acute exposure.[9]

Toxicological Profile: A Mosaic of Direct Data and Inferred Hazard

The toxicological profile of CMN is incomplete. Acute toxicity data is available for the 1-isomer, but information on chronic, genetic, and reproductive toxicity is largely absent. In these areas, we must extrapolate from the behavior of parent and analogous compounds to hypothesize potential hazards.

Acute Toxicity

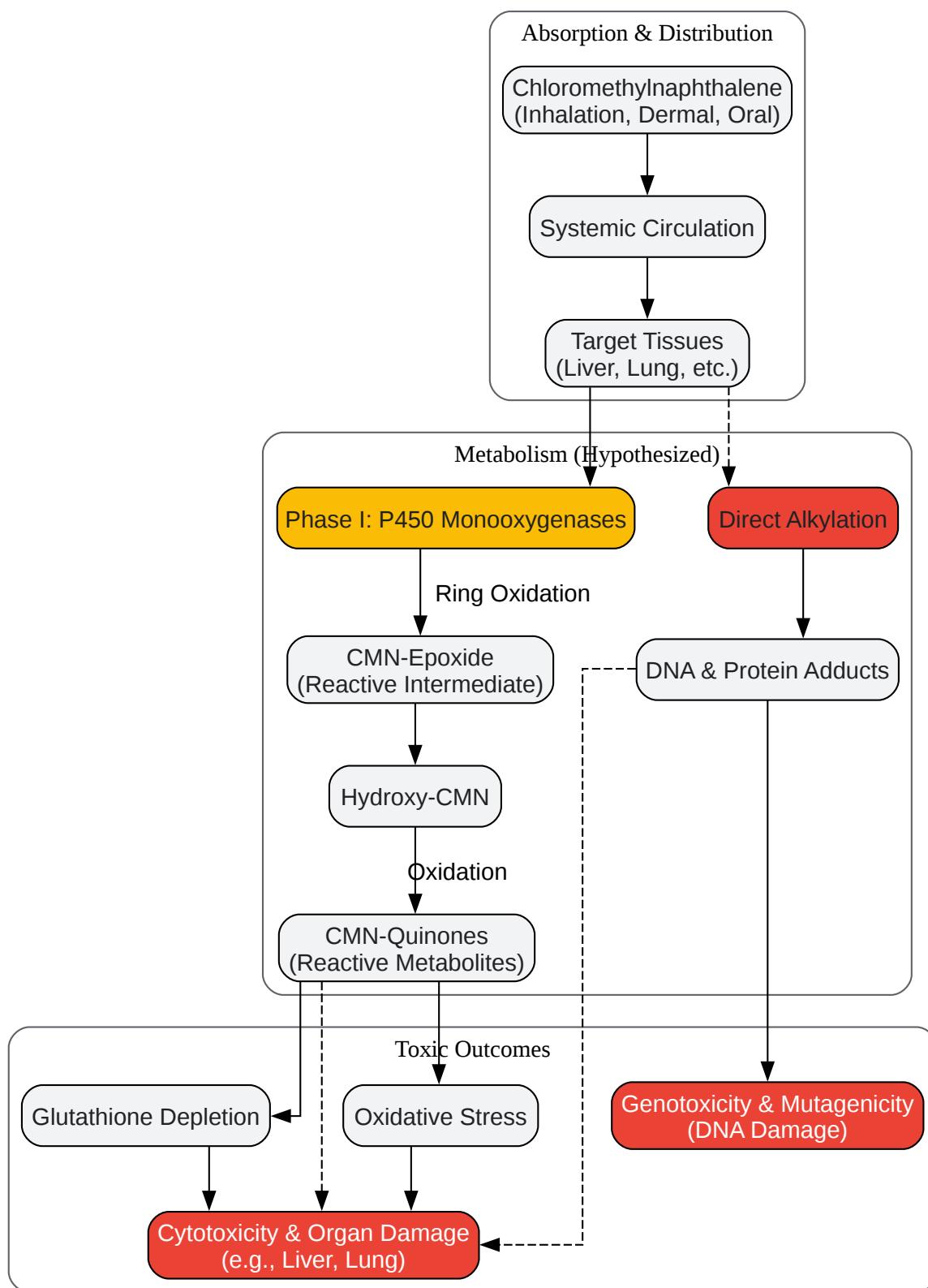
1-Chloromethylnaphthalene is classified as harmful if swallowed or in contact with skin.[2][11][12] It is a corrosive substance that can cause severe chemical burns to the skin, eyes, and mucous membranes upon contact.[5][9][13] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[14] It is also a lachrymator, meaning it irritates the eyes and induces tearing.[2][3]

Endpoint	Species	Route	Value	Classification
LD ₅₀	Rat	Oral	890 mg/kg[5][13]	Category 4 (Harmful)[2]
LD ₅₀	Rat	Dermal	>5000 mg/kg[13]	-
LD ₅₀	Rabbit	Dermal	2,000 mg/kg[14] [15]	Category 4 (Harmful)[2]
Skin Corrosion	-	Dermal	-	Category 1B (Causes severe burns)[2][6]
Eye Damage	-	Ocular	-	Category 1 (Causes serious eye damage)[2] [5]

For 2-chloromethylnaphthalene, specific quantitative data is lacking, but it is also classified as causing severe skin burns and eye damage.[7][16]

Toxicokinetics and Mechanism of Toxicity (Hypothesized)

No specific toxicokinetic studies on chloromethylnaphthalene were identified. However, based on its structure, we can propose a likely metabolic pathway that informs its mechanism of toxicity.


The parent compound, naphthalene, is metabolized by cytochrome P450 (P450) monooxygenases to form reactive intermediates, such as naphthalene-1,2-epoxide.[17] This

epoxide can be detoxified by conjugation with glutathione or hydrolyzed to a dihydrodiol. However, it can also rearrange to form 1-naphthol. Further oxidation of 1-naphthol can produce quinones (e.g., 1,2-naphthoquinone, 1,4-naphthoquinone), which are known to be cytotoxic and genotoxic through mechanisms involving oxidative stress and depletion of cellular glutathione.[\[18\]](#)

For chloromethylnaphthalene, two primary pathways of toxicity are plausible:

- Naphthalene Ring Metabolism: Like naphthalene, the aromatic rings of CMN can be metabolized by P450 enzymes, leading to the formation of cytotoxic quinone metabolites. This would likely target organs rich in these enzymes, such as the liver and, depending on the specific P450 isoforms involved, the lungs.[\[17\]](#)[\[19\]](#)
- Chloromethyl Group Reactivity: The chloromethyl group (-CH₂Cl) is a reactive alkylating moiety. This functional group can directly react with nucleophilic sites on cellular macromolecules like DNA, RNA, and proteins. Such alkylation can lead to DNA adducts, protein dysfunction, and cellular damage, representing a direct mechanism for genotoxicity and carcinogenicity, independent of ring metabolism.

The dual potential for toxicity—from both the naphthalene ring and the chloromethyl side chain—makes CMN a compound of significant toxicological concern.

[Click to download full resolution via product page](#)**Caption:** Hypothesized metabolic activation and toxicity pathway for Chloromethylnaphthalene.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity: Critical Data Gaps

Across multiple safety data sheets and databases, the entries for germ cell mutagenicity, carcinogenicity, and reproductive toxicity for chloromethylnaphthalene consistently state "no data available".^{[5][15]}

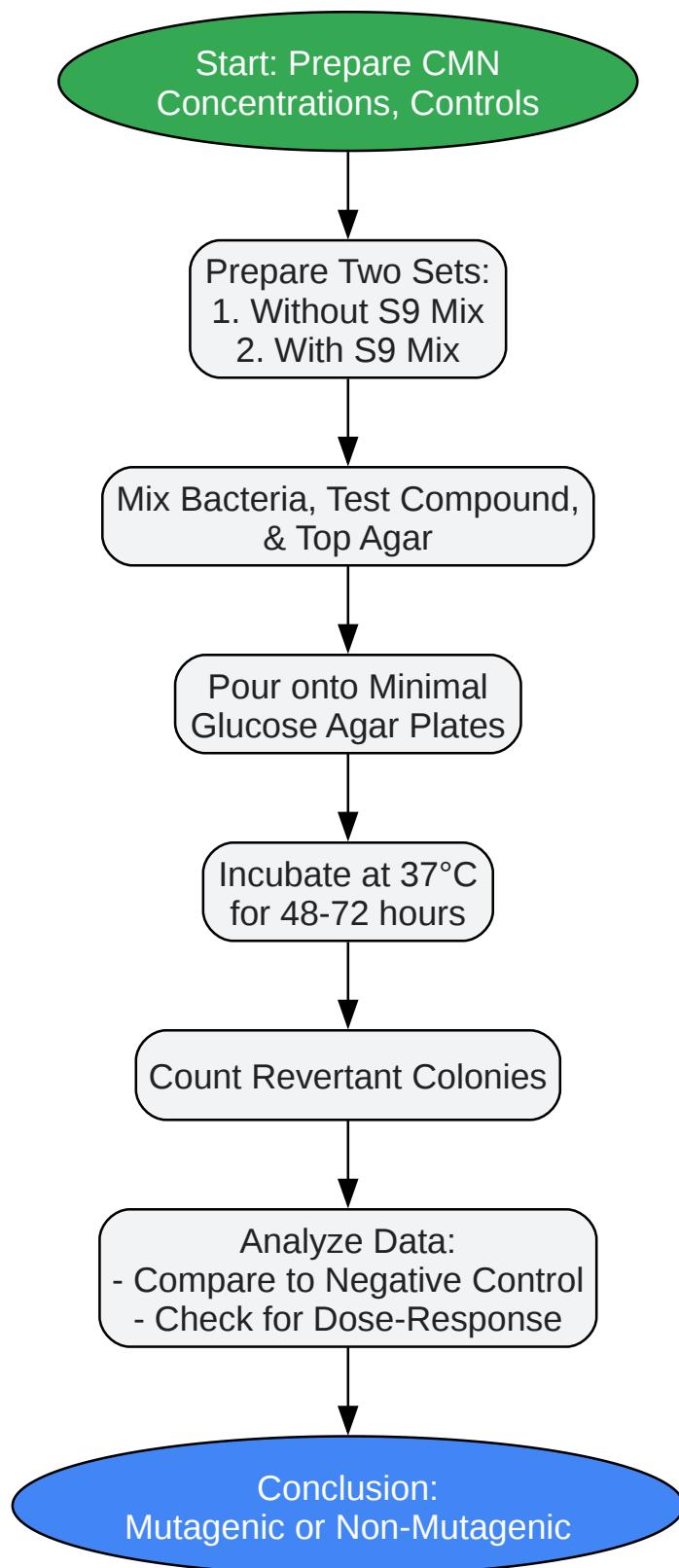
However, the absence of data is not an absence of risk.

- Genotoxicity: As noted, the chloromethyl group is a structural alert for alkylating activity, a well-known mechanism for DNA damage. Related compounds like 2-naphthylamine require metabolic activation to become mutagenic in the Ames test.^[20] The European Chemicals Agency (ECHA) notes that 1-CMN is "predicted as likely to meet criteria for category 1A or 1B... mutagenicity".^{[2][7]}
- Carcinogenicity: The National Toxicology Program (NTP) considers the parent compound, naphthalene, to be "reasonably anticipated to be a human carcinogen" based on sufficient evidence in animals, where it causes rare nasal tumors in rats and benign lung tumors in female mice.^{[21][22]} A study on the closely related 1-methylnaphthalene suggested a weak carcinogenic potential in the lungs of male mice.^[12] Given these precedents and the potential genotoxicity of the chloromethyl group, a thorough carcinogenicity assessment is warranted.
- Reproductive & Developmental Toxicity: Studies on related aromatic naphthas have shown developmental effects, such as reduced fetal weight and skeletal anomalies, at high, maternally toxic doses.^[23] However, no specific data exists for CMN.^[24]

Recommended Experimental Protocols for Hazard Characterization

To address the significant data gaps, a tiered approach to toxicological testing is necessary. The following protocols represent the foundational assays required to characterize the genotoxic potential of chloromethylnaphthalene, a critical first step in a comprehensive risk assessment.

Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)


Causality and Rationale: The Ames test is a cornerstone of genotoxicity testing.[\[25\]](#) Its purpose is to detect a chemical's ability to induce gene mutations (specifically, point mutations) in bacteria.[\[26\]](#) The assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (histidine for *Salmonella*, tryptophan for *E. coli*) due to a mutation in the genes required for its synthesis. A positive result (mutagenicity) is observed when the test chemical causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[\[26\]](#)

Crucially, the test is performed both with and without an external metabolic activation system (usually a rat liver homogenate called S9 mix).[\[26\]](#)[\[27\]](#) This is essential because many chemicals (pro-mutagens) are not mutagenic themselves but are converted to mutagens by metabolism in the body.[\[20\]](#) Given the hypothesized metabolism of CMN, testing with S9 is critical to detect mutagens formed via P450-mediated ring oxidation.

Step-by-Step Methodology:

- **Strain Selection:** Utilize a standard set of tester strains to detect various types of mutations, e.g., *S. typhimurium* TA98 (frameshift), TA100 (base-pair substitution), TA1535 (base-pair substitution), TA1537 (frameshift), and *E. coli* WP2 uvrA (pKM101) (base-pair substitution).
[\[27\]](#)
- **Dose Range Finding:** Perform a preliminary cytotoxicity test to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.
- **Main Experiment (Plate Incorporation Method):** a. Prepare test mixtures for each concentration of CMN, a negative (solvent) control, and a positive control (known mutagens specific to each strain). Create two sets of these mixtures: one with S9 mix and one without. b. To molten top agar, add the bacterial culture and the respective test mixture. c. Pour this top agar mixture onto the surface of a minimal glucose agar plate (the "base plate"). d. Incubate the plates at 37°C for 48-72 hours.

- Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive response is concluded if there is a concentration-dependent increase in revertant colonies and/or a reproducible and statistically significant increase at one or more concentrations. A common threshold is a two-fold or greater increase in revertants over the negative control.

[Click to download full resolution via product page](#)

Caption: Workflow for the Ames Bacterial Reverse Mutation Assay (OECD 471).

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Causality and Rationale: While the Ames test detects gene mutations, the in vivo micronucleus test detects chromosomal damage (clastogenicity) or damage to the cell division apparatus (aneugenicity).^{[5][9]} This assay is critical because it is performed in a whole animal, accounting for all aspects of ADME (toxicokinetics) and DNA repair processes that cannot be modeled in vitro.^[5]

The test evaluates the formation of micronuclei in developing red blood cells (erythrocytes) in the bone marrow.^[11] During red blood cell maturation, the main nucleus is expelled. If a chromosome fragment or a whole chromosome is left behind in the cytoplasm due to genetic damage, it forms a small, separate body called a micronucleus.^[5] An increase in the frequency of micronucleated erythrocytes in treated animals is a direct indicator of in vivo genotoxicity.^[9]

Step-by-Step Methodology:

- **Animal Model & Dose Selection:** Use a rodent species, typically mice or rats.^{[9][11]} Conduct a preliminary range-finding study to determine the maximum tolerated dose (MTD). The main study will typically use the MTD and two lower dose levels (e.g., MTD/2, MTD/4).
- **Administration:** Administer CMN to the animals, usually via oral gavage or intraperitoneal injection, which are relevant to potential human exposure routes.^[9] Include a negative (vehicle) control group and a positive control group (treated with a known clastogen like cyclophosphamide).^[5] Each group should contain at least 5 animals per sex.^[9]
- **Treatment Schedule:** The substance can be administered as a single dose or as two doses 24 hours apart.^[9]
- **Sample Collection:** Collect bone marrow samples at appropriate time points after the final dose (typically 24 and 48 hours) to capture the peak of erythrocyte production.^[5]
- **Slide Preparation:** a. Extract bone marrow from the femur and create a cell suspension. b. Prepare smears on microscope slides. c. Stain the slides with a dye (e.g., Giemsa) that allows for differentiation between young, polychromatic erythrocytes (PCEs) and mature, normochromatic erythrocytes (NCEs).

- Microscopic Analysis: a. Under a microscope, score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.[\[5\]](#)[\[8\]](#) b. Calculate the ratio of PCEs to NCEs to assess bone marrow toxicity.
- Data Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group. A significant, dose-related increase is evidence of in vivo genotoxicity.

Conclusion and Future Directions

The current toxicological profile of chloromethylnaphthalene is defined by its acute corrosive and irritant properties. There is a profound lack of data regarding its effects following repeated or chronic exposure, and its potential to cause genetic damage, cancer, or reproductive harm remains uncharacterized. Based on chemical structure and the toxicology of related naphthalene compounds, there is a strong scientific basis to suspect that CMN may be a metabolically activated toxin and a direct-acting genotoxic agent.

The immediate priority for future research must be the execution of validated genotoxicity assays, such as the Ames test and the in vivo micronucleus test, as outlined in this guide. The results of these studies are essential to properly classify the hazard of this compound and will dictate the necessity of more extensive, long-term studies, such as 28-day repeated dose studies and full-scale carcinogenicity bioassays. Until such data is available, rigorous adherence to industrial hygiene and safety protocols, including the use of appropriate personal protective equipment to prevent dermal and inhalation exposure, is imperative.[\[5\]](#)[\[12\]](#)

References

- **1-Chloromethyl naphthalene** - Safety D
- 1-(Chloromethyl)naphthalene 86-52-2 wiki. (n.d.). Georganics.
- **1-Chloromethyl Naphthalene**. (n.d.). Kessler Chemical.
- 1-(Chloromethyl)naphthalene. (n.d.). Santa Cruz Biotechnology.
- 1-(chloromethyl)naphthalene - Substance Information. (2023, June 9). European Chemicals Agency (ECHA).
- Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs.
- GLP OECD 471 Ames Test. (n.d.). Scantox.
- 1-(Chloromethyl)naphthalene 90% 86-52-2. (n.d.). Sigma-Aldrich.
- **1-(CHLOROMETHYL)NAPHTHALENE MSDS CAS No: 86-52-2 MSDS**. (2018, February 12). Loba Chemie.

- 2-(Chloromethyl)naphthalene | 2506-41-4. (n.d.). Smolecule.
- 1-(Chloromethyl)naphthalene. (n.d.). LookChem.
- 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632. (n.d.).
- 2-(CHLOROMETHYL)NAPHTHALENE CAS 2506-41-4 WIKI. (n.d.). Guidechem.
- Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Chloromethylated Naphthalene Deriv
- 1-(Chloromethyl)naphthalene - Hazardous Agents. (n.d.). Haz-Map.
- 1-(Chloromethyl)naphthalene 86-52-2 wiki. (n.d.). Guidechem.
- Substance Information. (2025, July 17). European Chemicals Agency (ECHA).
- Chronic toxicity and carcinogenicity studies of 1-methylnaphthalene in B6C3F1 mice. (n.d.). PubMed.
- TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (n.d.). Environmental Protection Agency (EPA).
- Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. (n.d.). ScienceDirect.
- The metabolic activation of 2-naphthylamine to mutagens in the Ames test. (n.d.). PubMed.
- NAPHTHALENE AND PARADICHLOROBENZENE. (n.d.). AccessMedicine.
- Testing the Mutagenicity Potential of Chemicals. (2017, May 15).
- Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. (2024, October 30). Environmental Protection Agency (EPA).
- Microbial Mutagenicity Assay: Ames Test. (2018, March 20).
- 1-Chloro Methyl Naphthalene CAS No 86-52-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- STUDIES ON MUTAGENICITY OF NEW CHEMICAL COMPOUNDS USING BACTERIAL AMES TEST. (n.d.). Biblioteka Nauki.
- Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. (n.d.). PMC, PubMed Central.
- The reproductive and developmental toxicity of High Flash Arom
- 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632. (n.d.).
- Toxicological Review of Naphthalene (CAS No. 91-20-3). (n.d.). Environmental Protection Agency (EPA) NEPIS.
- Maternal and developmental toxicity after exposure to formulation of chlorothalonil and thiophanate-methyl during organogenesis in r
- Genetic toxicity of naphthalene: a review. (n.d.). PubMed.
- Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish. (2025, October 1). PMC, PubMed Central.
- Critical assessment of the genetic toxicity of naphthalene. (n.d.). PubMed.

- Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. (2011, October 10). Scialli Consulting.
- Naphthalene, 1-chloromethyl-. (n.d.). Organic Syntheses Procedure.
- Preparation method of **1-chloromethyl naphthalene**. (n.d.).
- Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. (n.d.). Semantic Scholar.
- Characterisation of the toxic metabolite(s) of naphthalene. (n.d.). PubMed.
- Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. (n.d.).
- Toxicokinetic Interaction between Hepatic Disposition and Pulmonary Bioactivation of Inhaled Naphthalene Studied Using Cyp2abfgs. (n.d.). eScholarship.
- Toxicokinetics – Knowledge and References. (n.d.). Taylor & Francis.
- Naphthalene - 15th Report on Carcinogens. (2021, December 21). NCBI Bookshelf.
- Long-term Health Effects of Exposure to Naphthalene. (n.d.). OEHHA, CA.gov.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. biosafe.fi [biosafe.fi]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. 1-(Chloromethyl)naphthalene - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. The micronucleus test—most widely used *in vivo* genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. oecd.org [oecd.org]
- 12. Chronic toxicity and carcinogenicity studies of 1-methylnaphthalene in B6C3F1 mice [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The metabolic activation of 2-naphthylamine to mutagens in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Naphthalene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. oehha.ca.gov [oehha.ca.gov]
- 23. The reproductive and developmental toxicity of High Flash Aromatic Naphtha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. epa.gov [epa.gov]
- 25. clinmedjournals.org [clinmedjournals.org]
- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scantox.com [scantox.com]
- To cite this document: BenchChem. [A Toxicological Deep Dive: Technical Guide to Chloromethylnaphthalene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13835134#toxicological-data-for-chloromethyl-naphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com